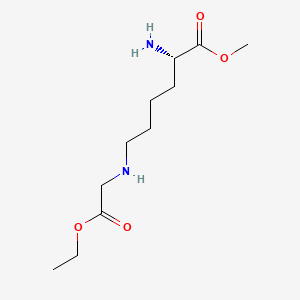

Methyl N~6~-(2-ethoxy-2-oxoethyl)-L-lysinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl N~6~-(2-ethoxy-2-oxoethyl)-L-lysinate, also known as MEL, is a synthetic compound that has been of interest to the scientific community due to its potential applications in laboratory experiments. MEL is a derivative of the amino acid lysine and is composed of a methyl group, an ethoxy group, and an oxoethyl group. It has been studied for its potential to act as a substrate for enzymes, to act as a ligand in binding studies, and to serve as a model for the study of protein-ligand interactions.

Aplicaciones Científicas De Investigación

Histone Lysine Methylation and Neurodevelopmental Disorders

- Research Summary: Histone lysine methylation plays a crucial role in the regulation of genomic activity over relatively long terms. This process's complexity and diversity are highlighted by its association with intellectual disability-related genes, emphasizing the need for precise control of histone methylation during neurogenesis. This suggests potential therapeutic applications of epigenetic compounds that regulate histone methylation status for treating neurodevelopmental disorders (Kim et al., 2017).

Non-Histone Lysine Methylation Signaling

- Research Summary: Lysine methylation extends beyond histones, affecting various cellular processes through modulation of protein activity, stability, and signaling. The dynamic regulation of lysine methylation is linked to pathologies, including cancer, suggesting non-histone lysine methylation as a significant area for therapeutic targeting and understanding cellular signaling mechanisms (Lukinović et al., 2020).

Lysine Methylation Signaling in Cancer

- Research Summary: Lysine methylation signaling, mediated by lysine methyltransferases and demethylases, plays a key role in cancer, including pancreatic cancer. Understanding these mechanisms opens avenues for targeted therapy in hard-to-treat cancers by developing inhibitors that control lysine methylation signaling (Roth et al., 2018).

Exploring Mechanisms of Diabetes-Related Complications

- Research Summary: Research into methylglyoxal, a glucose metabolite that modifies lysine residues in proteins, offers insights into the pathogenesis of diabetes-related macrovascular complications. This underscores the importance of understanding lysine modifications in developing therapeutic strategies for diabetes and its complications (Mukohda et al., 2012).

Clinicopathologic Significance of Protein Lysine Methyltransferases in Cancer

- Research Summary: The expression levels of protein lysine methyltransferases (PKMTs) and their association with clinicopathologic features in various cancers highlight the potential of targeting PKMTs for cancer therapy. This area of research suggests significant therapeutic potential in modulating lysine methylation for cancer treatment (Vougiouklakis et al., 2020).

Propiedades

IUPAC Name |

methyl (2S)-2-amino-6-[(2-ethoxy-2-oxoethyl)amino]hexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O4/c1-3-17-10(14)8-13-7-5-4-6-9(12)11(15)16-2/h9,13H,3-8,12H2,1-2H3/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMMIPXHKHVBJOF-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNCCCCC(C(=O)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CNCCCC[C@@H](C(=O)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747724 |

Source

|

| Record name | Methyl N~6~-(2-ethoxy-2-oxoethyl)-L-lysinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl N~6~-(2-ethoxy-2-oxoethyl)-L-lysinate | |

CAS RN |

1331900-85-6 |

Source

|

| Record name | Methyl N~6~-(2-ethoxy-2-oxoethyl)-L-lysinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-Methano-1H-pyrrolizine-1-carbonitrile,hexahydro-,[1R-(1alpha,2alpha,6alpha,7abeta)]-](/img/no-structure.png)

![3-[(3-Chlorophenoxy)methyl]-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Hydrochloride](/img/structure/B587125.png)

![(4S,5R)-4-(Fluoromethyl)-4,5-dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyloxazole-d3](/img/structure/B587132.png)

![(4R,5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol-d3](/img/structure/B587133.png)